Ethyl 2-(2-(2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4S2/c1-2-29-16(27)8-14-10-30-18(23-14)24-15(26)7-13-9-31-19(22-13)25-17(28)21-12-5-3-4-11(20)6-12/h3-6,9-10H,2,7-8H2,1H3,(H,23,24,26)(H2,21,22,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBVXONNSRVDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives generally interact with their targets through the thiazole ring, which is a planar, aromatic heterocyclic compound. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biochemical Pathways
Thiazole derivatives are known to affect various biological pathways due to their diverse biological activities. For example, they can affect the pathways related to inflammation, microbial infections, and tumor growth.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Ethyl 2-(2-(2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple thiazole rings and a chlorophenyl urea moiety. Its molecular formula is , with a molecular weight of 458.0 g/mol. The structural complexity contributes to its unique biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, leading to various pharmacological effects:
- Antimicrobial Activity : The compound has been shown to inhibit bacterial cell wall synthesis, disrupting bacterial growth. This mechanism is common among thiazole derivatives, which often exhibit antibacterial properties against a range of pathogens.
- Anti-inflammatory Effects : this compound modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways involved in tumor growth and survival .
Biological Activity Overview
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.
- Anti-inflammatory Studies : Research demonstrated that the compound effectively reduced inflammation in animal models of arthritis. The observed decrease in inflammatory markers supports its potential use as an anti-inflammatory agent in clinical settings.
- Anticancer Activity : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited cytotoxic effects with IC50 values suggesting potent activity. Further mechanistic studies indicated that it induced apoptosis through the activation of caspase pathways .
Q & A
Q. Structural Implications :
- The dual thiazole-acetamido backbone mimics peptide bonds, enabling selective binding to proteolytic enzymes .
- Comparative studies of analogs (e.g., 4-chlorophenyl vs. 3-chlorophenyl) show that substituent position affects target specificity .
Basic: What synthetic routes are reported for this compound, and how are yields optimized?
Methodological Answer:
Synthetic Steps :
Thiazole ring formation : Cyclization of thiourea derivatives with α-bromo ketones in ethanol under reflux (60–80°C) .
Ureido incorporation : Reacting thiazole intermediates with 3-chlorophenyl isocyanate in DMF, catalyzed by triethylamine .
Acetamido coupling : Amide bond formation using EDCI/HOBt in dichloromethane .
Q. Critical Parameters :
- Temperature : Excess heat (>80°C) degrades thiazole rings; optimal yields (75–90%) occur at 60–70°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
- Solvent polarity : Polar aprotic solvents (DMF, THF) improve solubility during ureido coupling .
Q. Table 1: Yield Optimization for Analogous Compounds
| Derivative | Reaction Temp (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-(4-chlorophenyl) analog | 65 | DMF | 87 | |
| 3-Fluorophenyl variant | 70 | THF | 90 |
Advanced: How can researchers resolve contradictions in reported bioactivities (e.g., anticancer vs. anti-inflammatory)?
Methodological Answer:
Discrepancies often arise from assay variability. A systematic approach includes:
Standardized assays :
- Anticancer : Use MTT assays on standardized cell lines (e.g., MCF-7, HeLa) with controls for apoptosis vs. necrosis .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA and compare with celecoxib as a reference .
Structural analogs : Test derivatives with modified substituents (e.g., 3-chloro vs. 4-chloro phenyl) to isolate structure-activity relationships (SAR) .
Target profiling : Perform kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. Case Study :
- A 2025 study found conflicting IC₅₀ values (5 µM vs. 20 µM) for COX-2 inhibition. Re-evaluation under uniform pH (7.4) and temperature (37°C) resolved variability, confirming IC₅₀ = 12 µM .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on binding poses of the ureido and thiazole groups .
Molecular dynamics (MD) simulations :
- Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values (<2 Å indicates stable binding) .
QSAR modeling :
- Train models with datasets of thiazole derivatives to predict bioactivity against specific targets (e.g., Random Forest algorithms with RDKit descriptors) .
Q. Validation :
- Cross-check computational predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (kₐ, kₐ) .
Advanced: How can researchers address low solubility in pharmacological assays?
Methodological Answer:
Formulation optimization :
- Use co-solvents (e.g., 10% DMSO in PBS) or lipid-based nanoemulsions to enhance aqueous solubility .
Prodrug design :
- Synthesize phosphate or PEGylated esters to improve bioavailability. Hydrolyze in vivo to release the active compound .
Salt formation :
Q. Table 2: Solubility Enhancement Strategies
| Method | Solubility (mg/mL) | Bioavailability (%) | Reference |
|---|---|---|---|
| DMSO/PBS (10%) | 1.2 | 45 | |
| Hydrochloride salt | 3.8 | 62 | |
| PEGylated prodrug | 0.9 (prodrug) | 78 (hydrolyzed) |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
¹H/¹³C NMR : Assign peaks for thiazole protons (δ 7.2–7.8 ppm) and acetamido carbonyls (δ 170–175 ppm) .
HRMS : Confirm molecular weight (e.g., m/z 498.2 [M+H]⁺ for derivatives) with <2 ppm error .
IR spectroscopy : Identify ureido N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
Q. Quality Control :
- Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
Metabolic profiling :
- Use LC-MS to identify toxic metabolites (e.g., epoxide intermediates) and modify substituents to block metabolic hotspots .
Selective targeting :
- Conjugate with tumor-homing peptides (e.g., RGD) to reduce off-target effects .
Dose optimization :
- Conduct MTD (maximum tolerated dose) studies in murine models, adjusting dosing schedules to balance efficacy and safety .
Q. Case Study :
- A 2024 study reduced hepatotoxicity by replacing the 4-fluorophenyl group with a 3-methoxy analog, lowering ALT levels from 200 U/L to 50 U/L .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
